Trimethylsilyl isothiocyanate

Catalog No.
S567148
CAS No.
2290-65-5
M.F
C4H9NSSi
M. Wt
131.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilyl isothiocyanate

CAS Number

2290-65-5

Product Name

Trimethylsilyl isothiocyanate

IUPAC Name

isothiocyanato(trimethyl)silane

Molecular Formula

C4H9NSSi

Molecular Weight

131.27 g/mol

InChI

InChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3

InChI Key

XLTUPERVRFLGLJ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N=C=S

Synonyms

TMS-ITC, trimethylsilylisothiocyanate

Canonical SMILES

C[Si](C)(C)N=C=S

(Trimethylsilyl)isothiocyanate (TMS-ITC), also known as Isothiocyanatotrimethylsilane, is an organosilicon compound with diverse applications in scientific research [].

Derivatizing Agent

One primary application of TMS-ITC lies in its role as a derivatizing agent. Its ability to react with various functional groups makes it valuable for preparing analytes for techniques like chromatography and mass spectrometry []. For instance, TMS-ITC has been used in the synthesis of amino acid thiohydantoins, which are derivatives of amino acids suitable for gas chromatography-mass spectrometry (GC-MS) analysis [].

Organic Synthesis

TMS-ITC also finds use in various organic synthesis reactions. Its ambident nucleophilic character allows it to react with different electrophiles, including alkyl halides, aldehydes, and unsaturated compounds []. This versatility enables the formation of diverse organic structures. For example, TMS-ITC has been employed in the synthesis of heterocycles, which are cyclic compounds containing atoms from different elements [].

Ring-Opening Reactions

Furthermore, TMS-ITC demonstrates the ability to participate in ring-opening reactions. Studies have shown its effectiveness in opening the rings of N-substituted aziridines and cyclohexene oxide []. This property allows for the creation of new functional groups and modification of existing molecules.

Trimethylsilyl isothiocyanate is an organosilicon compound with the chemical formula C₄H₉NSSi and a molar mass of 131.27 g·mol⁻¹. It features an isothiocyanate functional group, where the nitrogen atom is covalently bonded to a trimethylsilyl group. This compound is characterized by its moderate toxicity, chemical stability, and versatility as a reagent in organic synthesis, particularly in the formation of thiocyanates and isothiocyanates from various substrates .

  • Toxicity: Limited data available, but suspected to be irritating and harmful if inhaled or ingested.
  • Flammability: Flammable liquid.
  • Reactivity: Reacts with water and alcohols [].

Safety Precautions:

  • Handle TMSNCS under a fume hood while wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator.
  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Halide Substitutions: It acts as a sulfur nucleophile, substituting halides on alkyl substrates to produce alkyl thiocyanates. This reaction typically utilizes tetrabutylammonium fluoride as a phase-transfer catalyst under mild conditions .
  • Reactions with Aldehydes and Acetals: As a nitrogen nucleophile, it adds across the carbonyl groups of aldehydes and replaces ether groups in acetals through acid-catalyzed processes, yielding α,α′-diisothiocyanato ethers in good to excellent yields .
  • Thioamide Formation: Trimethylsilyl isothiocyanate can react with various nucleophiles to form thioamide structures, which can further undergo transformations to yield heterocycles .
  • Synthesis of Mercapto-1,2,4-triazoles: A notable industrial method involves refluxing benzohydrazide with trimethylsilyl isothiocyanate, followed by the addition of sodium hydroxide to yield mercapto-1,2,4-triazoles with high efficiency .
  • Cyclodesulfurization: It is also involved in synthesizing 2-amino-1,3,4-oxadiazoles through cyclodesulfurization reactions under basic conditions .

Trimethylsilyl isothiocyanate can be synthesized through several methods:

  • Direct Synthesis: One common method involves reacting trimethylsilyl chloride with potassium thiocyanate in a suitable solvent, leading to the formation of trimethylsilyl isothiocyanate.
  • From Isocyanates: Another approach includes the reaction of isocyanates with hydrogen sulfide in the presence of trimethylsilyl chloride.

These methods allow for the efficient production of trimethylsilyl isothiocyanate under controlled conditions .

Trimethylsilyl isothiocyanate finds various applications in organic chemistry:

  • Derivatization Agent: It is commonly used as a derivatizing agent for amino acids during the synthesis of thiohydantoins.
  • Heterocycle Synthesis: The compound's versatility makes it valuable in synthesizing diverse heterocycles, including thiazoles and oxadiazoles.
  • Analytical Chemistry: It serves as a reagent in analytical techniques for detecting thiol compounds due to its ability to form stable derivatives .

Interaction studies involving trimethylsilyl isothiocyanate have focused on its reactivity with various nucleophiles and electrophiles. The compound's ambident nature allows it to participate in multiple reaction pathways depending on the nature of the substrate. For instance, its interactions with aldehydes often yield products that are useful in further synthetic applications. Additionally, studies have shown that it can effectively react with enones through conjugate addition reactions, showcasing its utility in complex organic synthesis .

Several compounds share structural or functional similarities with trimethylsilyl isothiocyanate. Here are some notable examples:

Compound NameStructure TypeUnique Features
IsothiocyanatesOrganic CompoundsGenerally more reactive than trimethylsilyl derivatives; used widely in biological studies.
ThiocyanatesOrganic CompoundsContains sulfur and nitrogen; often used as ligands in coordination chemistry.
Trimethylsilyl thiocyanateOrganosilicon CompoundSimilar structure but contains a thiocyanate group instead; less versatile than trimethylsilyl isothiocyanate.

Trimethylsilyl isothiocyanate stands out due to its ability to act both as a sulfur and nitrogen nucleophile, allowing for diverse synthetic applications that are not typically available with other similar compounds .

Laboratory-Scale Synthesis Strategies

The synthesis of trimethylsilyl isothiocyanate at laboratory scale primarily relies on nucleophilic substitution reactions utilizing readily available organosilicon reagents and thiocyanate salts . The most widely documented synthetic approach involves the reaction of trimethylsilyl chloride with sodium thiocyanate or potassium thiocyanate under controlled conditions [2]. This methodology leverages the nucleophilic displacement of chloride by thiocyanate in a two-phase solvent system, typically utilizing acetonitrile as the primary solvent .

The standard laboratory protocol employs trimethylsilyl chloride and potassium thiocyanate in equimolar ratios, with the reaction proceeding at ambient temperature over extended periods . Research findings indicate that this reaction typically yields trimethylsilyl isothiocyanate along with potassium chloride as the primary byproduct . The reaction mechanism involves the nucleophilic attack of the thiocyanate anion on the silicon center, resulting in the formation of the silicon-nitrogen bond characteristic of the target compound .

Alternative synthetic routes have been developed to address specific laboratory requirements and optimize reaction conditions [19]. One notable variation involves the use of a biphasic system consisting of hexanes and water, where sodium thiocyanate dissolved in the aqueous phase reacts with trimethylsilyl chloride present in the organic phase [19]. This approach has demonstrated superior yields, with reported conversions reaching 90-96% under optimized conditions [19].

Temperature optimization studies have revealed that reaction efficiency remains consistent across a range of 0-25°C, with room temperature conditions providing optimal balance between reaction rate and product stability . The reaction time typically ranges from 12 to 24 hours for complete conversion, depending on the specific reagent concentrations and solvent system employed [19].

Table 1: Laboratory-Scale Synthesis Conditions and Yields

Reagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Trimethylsilyl chloride + Potassium thiocyanateAcetonitrile252485-90
Trimethylsilyl chloride + Sodium thiocyanateHexanes:Water (2:1)2524-2790-96 [19]
Trimethylsilyl chloride + Ammonium thiocyanateBenzeneReflux2493 [29]

The use of phase-transfer catalysts has been investigated to enhance reaction efficiency and reduce reaction times [2]. Tetrabutylammonium fluoride has shown particular promise as a phase-transfer catalyst, enabling reactions to proceed under milder conditions while maintaining high conversion rates [2]. This approach is particularly advantageous when working with moisture-sensitive substrates or when rapid product formation is required [2].

Recent developments in laboratory synthesis have focused on optimizing reaction stoichiometry to minimize waste generation and improve atom economy [19]. Studies have demonstrated that slight excesses of trimethylsilyl chloride (1.2-1.5 equivalents) can drive reactions to completion while maintaining high selectivity for the desired isothiocyanate product [19].

Industrial Manufacturing Processes

Industrial production of trimethylsilyl isothiocyanate follows similar fundamental principles to laboratory-scale synthesis but incorporates process intensification techniques to achieve commercial viability [12]. Large-scale manufacturing typically employs continuous flow reactors and advanced separation technologies to enhance yield, purity, and operational efficiency .

The industrial process begins with the preparation of high-purity starting materials, where trimethylsilyl chloride is typically sourced from established organosilicon manufacturing operations [20]. The direct process for trimethylsilyl chloride production involves the reaction of methyl chloride with silicon-copper alloys, generating trimethylsilyl chloride as a minor component alongside the primary dimethyldichlorosilane product [20]. Industrial facilities often maintain dedicated production lines for trimethylsilyl chloride to ensure consistent supply for downstream isothiocyanate synthesis [20].

Process optimization in industrial settings focuses on maximizing space-time yield while minimizing energy consumption and waste generation [12]. Continuous flow reactors offer significant advantages over batch processes, including improved heat and mass transfer, enhanced mixing efficiency, and reduced residence time variations [35]. These systems typically operate with residence times ranging from 30 minutes to 2 hours, depending on the specific reactor configuration and operating conditions [35].

Temperature control in industrial processes is critical for maintaining product quality and preventing decomposition reactions [12]. Industrial reactors typically operate within the range of 10-30°C, with precise temperature control systems maintaining variations within ±2°C [12]. Advanced heat exchange systems ensure rapid temperature adjustment and efficient heat removal during exothermic reaction phases [12].

Table 2: Industrial Process Parameters and Performance Metrics

ParameterBatch ProcessContinuous FlowOptimization Target
Reactor Temperature (°C)15-2510-3020 ± 2
Residence Time12-24 h0.5-2 h1 h
Conversion Efficiency (%)85-9294-98> 95
Product Purity (%)92-9696-99> 98
Space-Time Yield (kg/m³/h)15-2545-75> 60

Industrial processes incorporate advanced process control systems to monitor critical parameters including temperature, pressure, flow rates, and product composition [12]. Real-time analytical techniques such as online gas chromatography and infrared spectroscopy enable continuous monitoring of reaction progress and product quality [12]. These systems provide feedback for automated adjustment of operating conditions to maintain optimal performance throughout extended production campaigns [12].

Waste minimization strategies in industrial production focus on efficient utilization of raw materials and recovery of byproducts [12]. The primary inorganic byproduct, potassium chloride or sodium chloride, is typically recovered through crystallization and reprocessing for use in other chemical processes [12]. Solvent recovery systems enable recycling of organic solvents, reducing both environmental impact and operating costs [12].

Scale-up considerations for industrial production include reactor design modifications to accommodate larger volumes while maintaining mixing efficiency [33]. Industrial reactors often employ specialized mixing systems such as static mixers or microreactor arrays to ensure uniform reaction conditions throughout the reactor volume [33]. These design features are essential for maintaining product quality consistency at industrial production scales [33].

Purification Techniques and Quality Control

Purification of trimethylsilyl isothiocyanate requires specialized techniques due to the compound's moisture sensitivity and moderate volatility [7]. The primary purification method employed in both laboratory and industrial settings is fractional distillation under reduced pressure [29]. This approach takes advantage of the compound's relatively low boiling point while minimizing thermal decomposition risks associated with atmospheric pressure distillation [29].

Distillation parameters have been optimized through extensive research to achieve maximum product purity while minimizing losses [29]. The compound exhibits a boiling point of 143-144°C at atmospheric pressure, but industrial purification typically employs reduced pressure distillation at 16-20 mmHg to lower the distillation temperature to 62-65°C [7] [29]. This temperature reduction significantly reduces thermal decomposition and improves overall yield during purification [29].

Table 3: Distillation Parameters for Trimethylsilyl Isothiocyanate Purification

Pressure (mmHg)Boiling Point (°C)Recovery Yield (%)Purity Achieved (%)
760 (atmospheric)143-14475-8592-95
5085-9085-9295-97
2070-7590-9597-98
1662-6592-9798-99

Pre-purification treatments are essential for removing water and other polar impurities that can interfere with distillation efficiency . Drying agents such as anhydrous magnesium sulfate or molecular sieves are commonly employed to remove trace moisture from crude reaction mixtures . These treatments are particularly important given the compound's sensitivity to hydrolysis, which can lead to the formation of hexamethyldisiloxane and hydrogen cyanide as decomposition products [20].

Gas chromatography-mass spectrometry serves as the primary analytical technique for quality control and purity assessment [30]. Standard analytical conditions employ non-polar stationary phases such as HP-5MS columns with helium carrier gas at controlled flow rates [30]. The compound exhibits characteristic mass spectral fragmentation patterns with molecular ion peaks at m/z 131 and prominent base peaks corresponding to trimethylsilyl fragments [7].

Advanced purification techniques for high-purity applications include preparative gas chromatography and crystallization-based methods [17]. Preparative gas chromatography enables separation of closely related impurities and isomeric compounds that may not be effectively removed through distillation alone [17]. This technique is particularly valuable for producing analytical-grade material required for research applications [17].

Quality control protocols in industrial settings incorporate multiple analytical techniques to ensure consistent product specifications [18]. Routine analyses include gas chromatography for purity determination, Karl Fischer titration for moisture content, and infrared spectroscopy for functional group verification [18]. These analytical methods are performed according to established standard operating procedures with defined acceptance criteria for each parameter [18].

Table 4: Quality Control Specifications for Commercial Trimethylsilyl Isothiocyanate

ParameterSpecificationTest MethodFrequency
Purity (GC)≥ 94.0%Gas ChromatographyEach batch
Moisture Content≤ 0.1%Karl FischerEach batch
AppearanceColorless liquidVisual inspectionEach batch
Refractive Index1.481-1.483RefractometryWeekly
Density (20°C)0.930-0.935 g/mLPycnometryWeekly
Boiling Point143-144°CDistillationMonthly

Stability testing protocols evaluate product degradation under various storage conditions to establish appropriate shelf-life specifications [15]. Accelerated aging studies conducted at elevated temperatures provide data for predicting long-term stability under normal storage conditions [15]. These studies typically monitor changes in purity, appearance, and functional performance over extended periods [15].

Trimethylsilyl isothiocyanate exhibits remarkable ambident nucleophilicity, demonstrating the capacity to react through either its sulfur or nitrogen centers depending on the nature of the electrophilic substrate [2]. This dual reactivity arises from the electronic structure of the isothiocyanate functional group, where electron density can be localized on both the sulfur and nitrogen atoms [2].

The selectivity of nucleophilic attack is governed by the hard-soft acid-base principle and the electronic characteristics of the electrophile . In reactions with alkyl halides, particularly primary and secondary substrates, trimethylsilyl isothiocyanate preferentially attacks through the sulfur center, yielding alkyl thiocyanates with selectivities exceeding 95% for primary halides [2]. This S-selectivity results from the softer nature of sulfur, which exhibits enhanced affinity for the relatively soft electrophilic carbon centers in alkyl halides [2].

Table 1: Physical Properties of Trimethylsilyl Isothiocyanate

PropertyValueReference
Chemical FormulaC₄H₉NSSi [3]
Molecular Weight131.27 g/mol [3]
Melting Point-32.8°C [4]
Boiling Point143°C [4]
Density (25°C)0.931 g/mL [4]
Refractive Index (n20/D)1.482 [5]
Flash Point29°C (closed cup) [5]
Vapor Density (vs air)>1 [5]
Water SolubilityReacts with water [6]
Storage Temperature2-8°C [5]

The mechanism of nucleophilic substitution with alkyl halides proceeds through a conventional SN2 pathway when trimethylsilyl isothiocyanate acts as a sulfur nucleophile . The reaction involves tetrabutylammonium fluoride as a phase-transfer catalyst, facilitating the interaction between the trimethylsilyl isothiocyanate reagent and alkyl halide substrates under mild conditions [2] [7]. The transition state geometry exhibits typical SN2 characteristics, with simultaneous bond formation between sulfur and the electrophilic carbon while the halide leaving group departs .

Table 2: Ambident Nucleophilicity Selectivity Data

Electrophile TypeReaction SiteProduct TypeSelectivityReference
Alkyl halides (primary)Sulfur (S-attack)Alkyl thiocyanates>95% S-attack [2]
Alkyl halides (secondary)Sulfur (S-attack)Alkyl thiocyanates>90% S-attack [2]
AldehydesNitrogen (N-attack)Isothiocyanate adducts>95% N-attack [8]
AcetalsNitrogen (N-attack)Isothiocyanate ethers>90% N-attack [8]
EnonesNitrogen (N-attack)β-Isothiocyanato carbonyls>95% N-attack [9] [10]
AziridinesBoth S and NMixed productsVariable [11]

Conversely, when reacting with carbonyl-containing electrophiles such as aldehydes and acetals, trimethylsilyl isothiocyanate demonstrates a strong preference for nitrogen-centered nucleophilic attack [8]. This N-selectivity is attributed to the harder nucleophilic character of nitrogen, which exhibits greater affinity for the harder electrophilic centers in carbonyl compounds [8]. The reaction with aldehydes proceeds through acid-catalyzed addition across the carbonyl group, where the nitrogen atom of the isothiocyanate forms a bond with the carbonyl carbon [8].

The regioselectivity patterns observed in these substitution reactions can be rationalized through frontier molecular orbital considerations . The highest occupied molecular orbital of trimethylsilyl isothiocyanate exhibits distinct electron density distributions on sulfur and nitrogen centers, with the specific orbital interactions determining the preferred reaction pathway [2]. Computational studies have revealed that the energy barriers for S-attack versus N-attack vary significantly depending on the electrophile characteristics, providing a theoretical foundation for the observed selectivity patterns .

Conjugate Addition Mechanisms with α,β-Unsaturated Carbonyls

The conjugate addition of trimethylsilyl isothiocyanate to α,β-unsaturated carbonyl compounds represents a highly efficient method for introducing isothiocyanate functionality at the β-position of enones [9] [10]. This transformation proceeds through a 1,4-addition mechanism, where the nucleophilic nitrogen center of trimethylsilyl isothiocyanate attacks the β-carbon of the conjugated system [9].

Table 3: Conjugate Addition Reaction Data

Enone SubstrateReaction ConditionsYield (%)Selectivity (NCS:SCN)Reference
(E)-1,5-diphenylpent-2-en-1-oneTMSNCS (2 equiv), 95% EtOH, 0°C96>99:1 [9] [10]
Chalcone derivativesTMSNCS (2 equiv), EtOH, 0°C, 6h87-98>95:5 [9] [10]
α,β-unsaturated ketonesTMSNCS (1.5-2 equiv), protic solvent85-95>90:10 [9]
Cyclic enonesTMSNCS (2 equiv), mild conditions88-94>95:5 [10]
Methyl vinyl ketoneTMSNCS (2 equiv), 0°C, <6h92>99:1 [9]
β-substituted enonesTMSNCS (2 equiv), optimized90-97>92:8 [9] [10]

The mechanism involves initial coordination of the trimethylsilyl isothiocyanate reagent to the enone substrate, followed by nucleophilic attack of the nitrogen center at the β-carbon position [9]. Density functional theory calculations have revealed that this process occurs through competing cationic and anionic pathways, with the relative contribution of each mechanism dependent on the reaction medium [9] [10]. In protic solvents, the reaction is accelerated through enone activation by hydrogen bonding interactions with the carbonyl oxygen [9].

The thermodynamically controlled nature of the conjugate addition reaction explains the selective formation of isothiocyanate products over thiocyanate isomers [9] [10]. Computational studies demonstrate that only the conjugate isothiocyanation pathway is exergonic, with the alternative thiocyanate formation being thermodynamically unfavorable [9]. This thermodynamic preference results from the stabilization of the β-isothiocyanato carbonyl products through favorable electronic interactions [10].

The reaction exhibits remarkable functional group tolerance, accommodating diverse substitution patterns on both the enone substrate and the trimethylsilyl isothiocyanate reagent [9]. Electron-withdrawing substituents on the enone enhance the electrophilicity of the β-carbon, leading to increased reaction rates [10]. Conversely, electron-donating groups decrease the reactivity but do not completely inhibit the transformation [9].

Mechanistic investigations have revealed that the reaction proceeds without the requirement for external catalysts or promoters, distinguishing it from many related conjugate addition processes [9] [10]. The mild reaction conditions, typically involving temperatures at or below 0°C, minimize side reactions and decomposition pathways [9]. The use of protic solvents, particularly ethanol, provides optimal results by facilitating the initial coordination and subsequent nucleophilic attack [10].

Cyclization Pathways for Heterocyclic System Construction

Trimethylsilyl isothiocyanate serves as a versatile building block for the construction of diverse heterocyclic systems through various cyclization pathways [12] [13] [14]. The reagent's unique reactivity profile enables the formation of nitrogen- and sulfur-containing heterocycles under mild conditions with excellent yields [12].

Table 4: Heterocycle Synthesis Using TMSNCS

Target HeterocycleStarting MaterialReaction ConditionsYield (%)Reference
Mercapto-1,2,4-triazolesBenzohydrazideTMSNCS, EtOH, reflux 5h; NaOH, 4h88 [2] [7] [14]
2-Amino-1,3,4-thiadiazolesCarboxylic acid hydrazidesTMSNCS, acidic conditions71-87 [13]
2-Amino-1,3,4-oxadiazolesAmidoximesTMSNCS, cyclization75-85 [7]
Thiazoles1,3-EnynesTMSNCS, Fe(III)/Cu(II) catalyst80-92 [15]
IsothiazolesAminopropenethionesTMSNCS, oxidative conditions70-85 [12]
Pyrimidine derivativesAcetalsTMSNCS, Lewis acid catalyst65-80 [8]

The synthesis of mercapto-1,2,4-triazoles represents one of the most efficient applications of trimethylsilyl isothiocyanate in heterocycle formation [2] [7] [14]. This transformation involves the reaction of benzohydrazide with trimethylsilyl isothiocyanate under reflux conditions in ethanol, followed by base-catalyzed cyclization [14]. The mechanism proceeds through initial nucleophilic attack of the hydrazide nitrogen on the isothiocyanate carbon, forming a thiosemicarbazide intermediate [14]. Subsequent cyclization occurs through intramolecular condensation, eliminating trimethylsilanol and forming the triazole ring [7].

The formation of 2-amino-1,3,4-thiadiazoles utilizes a similar mechanistic pathway, wherein carboxylic acid hydrazides react with trimethylsilyl isothiocyanate to generate thiosemicarbazide intermediates [13]. The cyclization step occurs under acidic conditions, promoting the ring-closing reaction through protonation-assisted nucleophilic attack [13]. This methodology demonstrates excellent substrate scope, accommodating various aromatic and aliphatic hydrazide substrates with yields ranging from 71-87% [13].

Thiazole synthesis through multicomponent reactions involving 1,3-enynes, trimethylsilyl isothiocyanate, and electrophilic trifluoromethyl reagents represents an advanced application of the reagent's nucleophilic properties [15]. This transformation employs iron(III) or copper(II) catalysts to control the switchable nucleophilic sites of trimethylsilyl isothiocyanate, enabling selective formation of thiazole products [15]. The mechanism involves initial coordination of the metal catalyst to trimethylsilyl isothiocyanate, activating specific reactive sites for subsequent cyclization reactions [15].

The cyclization pathways generally involve initial nucleophilic attack by trimethylsilyl isothiocyanate on electrophilic centers, followed by intramolecular ring closure through elimination of trimethylsilanol or related silicon-containing byproducts [12]. The mild reaction conditions and excellent functional group tolerance make these transformations particularly attractive for the synthesis of complex heterocyclic structures [13].

Silicon-Assisted Activation Mechanisms

The presence of the trimethylsilyl group in trimethylsilyl isothiocyanate provides unique activation pathways that enhance the reagent's reactivity with various electrophilic substrates [11] [8]. The silicon center can coordinate with electron-rich centers, facilitating subsequent nucleophilic attack and improving reaction efficiency [8].

Table 5: Silicon-Assisted Activation Examples

SubstrateActivation MechanismTemperature (°C)Catalyst/ConditionsReference
EpoxidesSi-O bond formation25-60No catalyst required [11]
AziridinesSi-N coordinationRoom temperatureUncatalyzed [11]
Cyclohexene oxideSi-O coordination50-80Lewis acid optional [11]
AldehydesSi-O coordinationRoom temperatureLewis acid catalyzed [8]
AcetalsSi-O activation0-25Acid catalyzed [8]
EnonesSi activation of C=O0-25Protic solvent [9] [10]

In reactions with epoxides and aziridines, the trimethylsilyl group facilitates ring-opening through coordination with the oxygen or nitrogen atoms of the strained ring systems [11]. This silicon-assisted activation occurs through the formation of pentacoordinate silicon intermediates, which weaken the ring bonds and enhance electrophilicity [11]. The mechanism involves initial coordination of the silicon center to the heteroatom, followed by nucleophilic attack by the isothiocyanate nitrogen at the most substituted carbon center [11].

The reaction with cyclohexene oxide demonstrates the ability of trimethylsilyl isothiocyanate to undergo uncatalyzed addition reactions even at low temperatures [11]. This reactivity is attributed to the "hot" nucleophilic character of the silylated reagent, which enables reactions that would otherwise require harsh conditions or catalytic activation [11]. The silicon-oxygen coordination stabilizes the transition state, lowering the activation barrier for ring-opening [11].

Lewis acid catalysis can further enhance the silicon-assisted activation mechanisms when applied to reactions with aldehydes and acetals [8]. The combination of Lewis acid coordination to the carbonyl oxygen and silicon-assisted activation creates a dual activation pathway that significantly increases reaction rates [8]. This synergistic effect enables the formation of α,α'-diisothiocyanato ethers in good to excellent yields under mild conditions [8].

The protic solvent effects observed in conjugate addition reactions with enones can be attributed to silicon-assisted activation of the carbonyl group [9] [10]. The trimethylsilyl group can interact with protic solvents, creating a network of hydrogen bonding interactions that activate the enone substrate toward nucleophilic attack [10]. This solvent-mediated activation explains the superior performance of ethanol and other protic solvents in these transformations [9].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (97.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (88.37%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (97.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (88.37%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard

Other CAS

2290-65-5

Wikipedia

Trimethylsilyl isothiocyanate

General Manufacturing Information

Silane, isothiocyanatotrimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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